Metacytofilin

Description

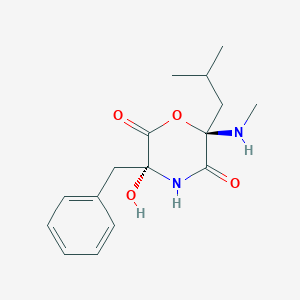

Structure

2D Structure

3D Structure

Properties

CAS No. |

145398-57-8 |

|---|---|

Molecular Formula |

C16H22N2O4 |

Molecular Weight |

306.36 g/mol |

IUPAC Name |

(3R,6R)-3-benzyl-3-hydroxy-6-(methylamino)-6-(2-methylpropyl)morpholine-2,5-dione |

InChI |

InChI=1S/C16H22N2O4/c1-11(2)9-16(17-3)13(19)18-15(21,14(20)22-16)10-12-7-5-4-6-8-12/h4-8,11,17,21H,9-10H2,1-3H3,(H,18,19)/t15-,16-/m1/s1 |

InChI Key |

DPVKIQKSCWSCBE-HZPDHXFCSA-N |

SMILES |

CC(C)CC1(C(=O)NC(C(=O)O1)(CC2=CC=CC=C2)O)NC |

Isomeric SMILES |

CC(C)C[C@@]1(C(=O)N[C@](C(=O)O1)(CC2=CC=CC=C2)O)NC |

Canonical SMILES |

CC(C)CC1(C(=O)NC(C(=O)O1)(CC2=CC=CC=C2)O)NC |

Synonyms |

3-alpha-hydroxy-6beta-methylamino-6alpha-(2-methylpropyl)-3beta-phenylmethyl-4H-2,3,5,6-tetrahydro-1,4-oxazine-2,5-dione metacytofilin |

Origin of Product |

United States |

Origin, Isolation, and Chemical Classification of Metacytofilin

The discovery of Metacytofilin is rooted in the exploration of natural products from microbial sources, a field that has yielded numerous therapeutic agents.

Discovery and Isolation from Fungal Sources

This compound was first discovered and isolated from the fungus Metarhizium sp. TA2759. nih.gov This strain was identified as a producer of this novel immunomodulatory compound.

The genus Metarhizium comprises a group of entomopathogenic fungi, meaning they can infect and kill insects. These fungi are ubiquitous in soil ecosystems worldwide and are well-known for their role as natural biocontrol agents in agriculture. Beyond their insecticidal properties, Metarhizium species are prolific producers of a diverse array of secondary metabolites. These bioactive compounds are not essential for the primary growth of the fungus but often play crucial roles in its interaction with the environment, including defense and communication. The discovery of this compound from Metarhizium sp. TA2759 underscores the potential of this fungal genus as a valuable resource for novel chemical entities with potential applications in medicine and biotechnology. nih.gov

Methodologies for this compound Isolation from Fungal Cultures

The isolation and purification of this compound from the fermentation broth of Metarhizium sp. TA2759 involved a multi-step process designed to separate the compound of interest from a complex mixture of other fungal metabolites and culture components. The general procedure is outlined below:

Fermentation: The fungus, Metarhizium sp. TA2759, is first cultivated in a suitable liquid nutrient medium under controlled conditions to encourage the production of secondary metabolites, including this compound.

Extraction: After an appropriate incubation period, the fungal biomass (mycelium) is separated from the liquid culture broth. The broth is then extracted with an organic solvent, typically ethyl acetate (B1210297). This step transfers the nonpolar and semi-polar compounds, including this compound, from the aqueous broth into the organic solvent.

Concentration: The ethyl acetate extract is then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This process typically involves:

Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated on a silica gel column. Different solvents or mixtures of solvents (e.g., chloroform (B151607) and methanol) are passed through the column to separate the compounds based on their polarity.

Sephadex LH-20 Column Chromatography: Further purification of the active fractions is achieved using size-exclusion chromatography on a Sephadex LH-20 column with methanol (B129727) as the mobile phase.

High-Performance Liquid Chromatography (HPLC): The final purification step often employs preparative HPLC on a reverse-phase column (e.g., ODS) with a solvent system such as acetonitrile-water to yield pure this compound.

The purity of the isolated this compound is then confirmed using analytical techniques like thin-layer chromatography (TLC) and analytical HPLC.

Biochemical Classification and Structural Characteristics of this compound

The chemical structure of this compound places it within a specific class of natural products with defined architectural features.

Classification as a Cyclic Depsipeptide

This compound is classified as a cyclic depsipeptide. nih.gov Depsipeptides are peptides in which one or more of the amide bonds (-CONH-) are replaced by ester bonds (-COO-). The "cyclic" designation indicates that the peptide chain forms a ring structure. This class of compounds is known for its diverse biological activities.

Distinct Features as a Cyclic Didepsipeptide

More specifically, this compound is a cyclic didepsipeptide. This indicates the presence of two ester linkages within its cyclic structure. The core of this compound's structure is a diketopiperazine ring, which is the smallest possible cyclic peptide, formed from two amino acids.

Elucidation of Metacytofilin S Molecular and Cellular Mechanisms of Action

Metacytofilin (MCF), a compound isolated from the fungus Metarhium sp., demonstrates significant anti-parasitic properties through a variety of direct molecular and cellular interactions. researchgate.netnih.govnih.govelsevierpure.com Research into its mechanisms reveals a multi-faceted approach to inhibiting parasite survival and proliferation, targeting fundamental biological processes including nucleic acid metabolism and cellular integrity. nih.govelsevierpure.comresearchgate.net

Direct Anti-Parasitic Modalities: Intervention in Parasite Nucleic Acid Metabolism

This compound directly interferes with the core processes of parasite genetic information flow by targeting both DNA and RNA pathways. nih.govelsevierpure.comresearchgate.net Studies utilizing RNA sequencing on Toxoplasma gondii-infected cells treated with the compound have elucidated a dual mechanism that disrupts the parasite's ability to replicate and maintain its genetic integrity. nih.govelsevierpure.comresearchgate.net

A primary modality of this compound's anti-parasitic action is the inhibition of DNA replication within the parasite. nih.govelsevierpure.comresearchgate.net Transcriptomic analysis of T. gondii exposed to this compound revealed a significant disruption in the processes governing the synthesis of new DNA. nih.govelsevierpure.comresearchgate.net This interference with the replicative cycle is a critical factor in halting the proliferation of the parasite. researchgate.net By targeting this fundamental process, this compound effectively prevents the parasite from multiplying, which is crucial for the progression of infection. researchgate.net

In addition to hindering DNA synthesis, this compound actively promotes the degradation of RNA within parasite cells. nih.govelsevierpure.comresearchgate.net RNA sequencing data from treated T. gondii parasites showed an enhancement of RNA degradation pathways. nih.govelsevierpure.comresearchgate.net This action destabilizes the parasite's genetic transcripts, interfering with protein synthesis and other essential cellular functions that rely on stable RNA molecules. This dual impact on both DNA replication and RNA stability underscores a comprehensive assault on the parasite's nucleic acid metabolism. nih.govelsevierpure.comresearchgate.net

Impact on Parasite Cellular Viability and Morphology

This compound's mechanisms extend beyond nucleic acid metabolism to induce direct physical and developmental damage to parasites, impacting their growth, survival, and structural integrity. researchgate.netnih.govnih.govelsevierpure.comresearchgate.net

This compound has demonstrated potent inhibitory effects on the growth of various parasites in both intracellular and extracellular stages. In vitro studies have shown that it effectively inhibits the viability of Toxoplasma gondii in both forms. nih.govelsevierpure.comresearchgate.net Furthermore, this compound exhibits significant anti-malarial activity against Plasmodium falciparum, including chloroquine-resistant strains. researchgate.netnih.gov The compound inhibits the growth of the parasite, with its efficacy measured by the half-maximal inhibitory concentration (IC50), as detailed in the table below. researchgate.netnih.gov

Table 1: In Vitro Anti-Malarial Activity of this compound (MCF) against P. falciparum

| Parasite Strain | Culture Time | IC50 (nM) | Reference Compound | IC50 (nM) |

|---|---|---|---|---|

| 3D7 (Chloroquine-sensitive) | 48h | 666 | Artemisinin (B1665778) | 17.4 |

| Chloroquine (B1663885) | 39.1 | |||

| K1 (Chloroquine-resistant) | 48h | 605 | Artemisinin | 18.3 |

| Chloroquine | 1620 | |||

| 3D7 (Chloroquine-sensitive) | 72h | 285 | N/A | N/A |

Treatment with this compound leads to distinct morphological changes in parasites. In studies involving Plasmodium falciparum, the compound was found to specifically affect the ring stage of the parasite's life cycle. researchgate.netnih.gov This interference results in the death of the parasite, which is visibly characterized by the appearance of spots within the host's red blood cells. researchgate.netnih.gov These morphological disruptions are indicative of a breakdown in cellular integrity and are a direct consequence of the compound's mechanism of action.

Disruption of Parasite Host Cell Invasion Processes

This compound has been shown to inhibit the invasion of host cells by Toxoplasma gondii and limit the intracellular replication of the parasites. researchgate.net The invasion by T. gondii is a complex, active process that requires the parasite to penetrate the host cell, a process that can be disrupted by MCF. nih.govnih.gov This inhibition of invasion is a key component of its anti-parasitic activity. Research indicates that MCF interferes with the viability of both intracellular and extracellular T. gondii, suggesting a comprehensive disruption of the parasite's ability to establish and spread infection. nih.govelsevierpure.com The process of parasite invasion involves parasite surface antigens, motility, and the secretion of proteins from specialized organelles, all of which are potential targets for therapeutic intervention. nih.gov

RNA sequencing of T. gondii-infected cells treated with MCF revealed that the compound inhibits DNA replication and enhances RNA degradation within the parasites, providing a molecular basis for its ability to halt the parasite's life cycle. nih.govelsevierpure.com

Stage-Specific Effects on Parasite Development (e.g., ring stage)

In the context of malaria, caused by Plasmodium falciparum, this compound exhibits stage-specific activity. nih.gov Research has demonstrated that MCF is particularly effective against the ring stage of the parasite's development within red blood cells. nih.gov This early-stage activity results in the death of the parasites, preventing their maturation and proliferation. nih.gov The discovery of compounds that target specific stages of parasite development is crucial for creating effective antimalarial treatments. mmv.orgfrontiersin.org

The half-maximal inhibitory concentrations (IC50) of MCF against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum highlight its potential for treating drug-resistant malaria. nih.gov

In Vitro Anti-malarial Activity of this compound (MCF)

| Parasite Strain | Culture Time | IC50 |

|---|---|---|

| P. falciparum (3D7) | 48h | 666 nM |

| P. falciparum (K1) | 48h | 605 nM |

| P. falciparum (3D7) | 72h | 285 nM |

Host Immune System Modulation

A significant aspect of this compound's mechanism is its ability to modulate the host's immune system. researchgate.net Parasites have evolved strategies to manipulate host immunity to ensure their survival, often by producing immunomodulatory molecules. frontiersin.org MCF appears to counteract these strategies by influencing both immunosuppressive and immunostimulatory pathways. researchgate.net

Immunosuppressive Effects on Inflammatory Processes

This compound demonstrates immunosuppressive effects by suppressing inflammatory processes that can be exacerbated by parasitic infections. researchgate.net During infections like toxoplasmosis, the host's immune response can lead to harmful inflammation. frontiersin.org Parasites themselves can secrete proteins that modulate host immune reactions to prevent their elimination. mdpi.com MCF's ability to suppress inflammation may help mitigate tissue damage caused by an overactive immune response, a crucial factor in managing diseases caused by intracellular parasites. researchgate.netmdpi.com

Immunostimulatory Effects on Immune Cell Function

Conversely, this compound also exhibits immunostimulatory effects, enhancing the function of immune cells to combat the infection. researchgate.net The host's innate and adaptive immune systems are critical for controlling parasitic infections. nih.gov For instance, in Toxoplasma gondii infections, the production of cytokines like IL-12 is essential for activating other immune cells to fight the parasite. mdpi.com By stimulating immune cells, MCF helps the host mount a more effective defense against the invading pathogen. researchgate.net This stimulation can lead to a more rapid clearance of the parasite. nih.gov

Proposed Dual Mechanism of Action in Combating Infection

The therapeutic efficacy of this compound is attributed to its proposed dual mechanism of action. It acts directly on the parasite, inhibiting its replication and invasion, while simultaneously modulating the host immune system. researchgate.net This dual approach involves suppressing harmful inflammation and stimulating a protective immune response. researchgate.net Such a multifaceted mechanism is advantageous as it targets both the pathogen and the host's response, potentially leading to better therapeutic outcomes and reducing the likelihood of developing drug resistance. This strategy of targeting both parasite and host response is a promising avenue for the development of new anti-parasitic drugs. researchgate.net

Preclinical Efficacy and Biological Activity of Metacytofilin

Efficacy Against Toxoplasma gondii

Metacytofilin has shown potent therapeutic potential against Toxoplasma gondii in both laboratory and animal models. researchgate.netnih.govoup.com Its activity has been observed against various forms of the parasite, highlighting its potential as a candidate for future drug development against toxoplasmosis. elsevierpure.com

In laboratory settings, this compound has been shown to effectively inhibit the viability of T. gondii. oup.com Studies have demonstrated that the compound is active against both intracellular tachyzoites, the rapidly replicating stage of the parasite, and extracellular forms. researchgate.netnih.gov This inhibitory action disrupts the parasite's lytic cycle, which is crucial for its proliferation and spread. researchgate.net

The promising in vitro results have been supported by efficacy studies in animal models of toxoplasmosis. researchgate.netnih.govoup.com

In preclinical studies using mice infected with T. gondii tachyzoites, administration of this compound led to a significant increase in host survival rates compared to untreated control groups. researchgate.netnih.govoup.com Both intraperitoneal and oral administration of the compound were effective in controlling the acute infection and improving survival outcomes in the animal models. researchgate.netoup.com

| Preclinical Model | Key Finding | Reference |

|---|---|---|

| Mouse model of acute toxoplasmosis (nonpregnant) | Increased survival rates in infected mice following intraperitoneal or oral administration compared to untreated animals. | researchgate.netnih.govoup.com |

A significant finding from preclinical research is this compound's ability to prevent the vertical transmission of T. gondii. researchgate.netnih.gov In studies involving pregnant mice, oral administration of this compound effectively prevented the parasite from being transmitted from the mother to the fetus. oup.com This is a critical observation, as congenital toxoplasmosis can lead to severe health issues in newborns. nih.gov

In Vivo Anti-Toxoplasma Efficacy in Preclinical Animal Models

Efficacy Against Plasmodium falciparum

In addition to its anti-Toxoplasma activity, this compound has been evaluated for its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. bohrium.comelsevierpure.com

This compound exhibits potent anti-malarial activity in vitro against different strains of P. falciparum. bohrium.comelsevierpure.com Research has demonstrated its effectiveness against both the chloroquine-sensitive 3D7 strain and the chloroquine-resistant K1 strain. bohrium.com The compound was found to affect the ring stage of the parasites. bohrium.comelsevierpure.com The half-maximal inhibitory concentrations (IC50) indicate its ability to inhibit parasite growth at nanomolar concentrations. bohrium.com

| P. falciparum Strain | Resistance Profile | IC50 (nM) | Reference |

|---|---|---|---|

| 3D7 | Chloroquine-Sensitive | 666 | bohrium.com |

| K1 | Chloroquine-Resistant | 605 | bohrium.com |

Role as a Potential Lead Compound for Drug-Resistant Malaria

This compound (MCF) has emerged as a promising lead compound for the development of treatments for drug-resistant malaria. researchgate.netbohrium.comelsevierpure.com The growing resistance of the Plasmodium falciparum parasite to existing therapies, including artemisinin (B1665778) and chloroquine (B1663885), necessitates the discovery of novel antimalarial agents. nih.govcdc.gov Research into this compound, a compound isolated from the fungus Metarhizium sp. TA2759, has demonstrated its efficacy against both drug-sensitive and drug-resistant strains of the malaria parasite. researchgate.netelsevierpure.com

In vitro studies have evaluated the antimalarial activity of this compound against the chloroquine-sensitive 3D7 strain and the chloroquine-resistant K1 strain of P. falciparum. researchgate.net The results indicated that this compound effectively inhibits the growth of both strains. After a 48-hour incubation period, the half-maximal inhibitory concentrations (IC50) of this compound were 666 nM for the 3D7 strain and 605 nM for the K1 strain. bohrium.comelsevierpure.com This demonstrates a potent activity against the resistant K1 strain, against which chloroquine is largely ineffective. researchgate.netelsevierpure.com Further testing showed that after 72 hours of culture, the IC50 value for the 3D7 strain decreased to 285 nM. researchgate.netbohrium.comelsevierpure.com

The compound appears to exert its effect during the ring stage of the parasite's lifecycle, leading to parasite death. researchgate.netelsevierpure.com Structure-activity relationship studies have also highlighted the importance of this compound's specific chemical structure for its biological function. Four optical isomers of cyclo[Leu-Phe]-diketopiperazine derivatives with altered methoxy (B1213986) and/or hydroxyl groups showed a loss of anti-malarial activity, suggesting that the precise spatial arrangement of these functional groups in this compound is critical for its efficacy. researchgate.netbohrium.comelsevierpure.com These findings collectively underscore this compound's potential as a scaffold for developing new drugs to combat resistant malaria parasites. researchgate.netbohrium.com

Table 1: In Vitro Anti-malarial Activity (IC50) of this compound and Control Drugs

| Compound | P. falciparum Strain | Incubation Time | IC50 Value | Citation |

|---|---|---|---|---|

| This compound | 3D7 (Chloroquine-sensitive) | 48 hours | 666 nM | bohrium.comelsevierpure.com |

| This compound | K1 (Chloroquine-resistant) | 48 hours | 605 nM | bohrium.comelsevierpure.com |

| This compound | 3D7 (Chloroquine-sensitive) | 72 hours | 285 nM | researchgate.netbohrium.comelsevierpure.com |

| Artemisinin | 3D7 (Chloroquine-sensitive) | 48 hours | 17.4 nM | researchgate.netelsevierpure.com |

| Artemisinin | K1 (Chloroquine-resistant) | 48 hours | 18.3 nM | researchgate.netelsevierpure.com |

| Chloroquine | 3D7 (Chloroquine-sensitive) | 48 hours | 39.1 nM | researchgate.netelsevierpure.com |

| Chloroquine | K1 (Chloroquine-resistant) | 48 hours | 1.62 µM | researchgate.netelsevierpure.com |

Broader Anti-protozoal Activity Spectrum Research

Beyond its anti-malarial properties, research has confirmed that this compound possesses a broader spectrum of activity against other protozoan parasites. researchgate.netyoutube.com The compound was initially identified for its potent effects against Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.gov This disease poses significant health risks, particularly for immunocompromised individuals and in cases of congenital transmission. nih.gov

Studies have demonstrated that this compound effectively inhibits the viability of both intracellular and extracellular forms of T. gondii in vitro. nih.gov The mechanism of action against T. gondii appears to involve the inhibition of DNA replication and the enhancement of RNA degradation within the parasite. nih.gov In vivo experiments have further substantiated these findings. Oral administration of this compound to pregnant mice infected with T. gondii successfully prevented the vertical transmission of the parasite to their offspring. nih.gov This highlights its potential as a therapeutic candidate for treating toxoplasmosis, a condition for which current drug options have limitations and can cause severe side effects. nih.gov The dual efficacy of this compound against both Plasmodium falciparum and Toxoplasma gondii marks it as a compound of significant interest for further anti-protozoal drug development. researchgate.netnih.gov

Table 2: Summary of this compound's Anti-protozoal Activity

| Target Protozoan | Key Research Findings | Citation |

|---|---|---|

| Plasmodium falciparum | Effective against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains. researchgate.netbohrium.comelsevierpure.com | researchgate.netbohrium.comelsevierpure.com |

| Acts on the ring stage of the parasite lifecycle. researchgate.netelsevierpure.com | ||

| Toxoplasma gondii | Inhibits viability of intracellular and extracellular forms. nih.gov | nih.gov |

| Prevents vertical transmission in pregnant mice models. nih.gov | ||

| Mechanism involves inhibition of DNA replication and enhancement of RNA degradation. nih.gov |

Structure Activity Relationship Sar Studies of Metacytofilin and Its Derivatives

Identification of Structural Determinants for Anti-parasitic Activity

Metacytofilin is a natural secondary metabolite produced by the Metarhizium fungus. nih.gov It belongs to the cyclic didepsipeptide group, which are compounds characterized by having both an ester and an amide group within a six-membered ring. nih.gov The foundational scaffold of this compound is a significant determinant of its anti-parasitic capabilities. Research has identified its core skeletal structure as a cyclo[L-Leu-D-Phe]-diketopiperazine. researchgate.net

This rigid cyclic backbone is considered an attractive lead-like scaffold in drug discovery because it mimics natural peptide conformations while offering greater stability against metabolic degradation by proteolysis. The diketopiperazine (DKP) core provides a robust framework upon which specific functional groups are arranged, contributing to its interaction with biological targets. mdpi.com The anti-parasitic activity of this compound, which has been demonstrated against parasites like Toxoplasma gondii and Plasmodium falciparum, is intrinsically linked to this core cyclic dipeptide structure. nih.govresearchgate.net The diversity and simplicity of synthesis for cyclodidepsipeptides make them a promising scaffold for rational drug design in medicinal chemistry. researchgate.net

Role of Specific Functional Groups and Stereochemical Configurations

While the diketopiperazine core forms the foundation of this compound, the specific functional groups attached to it and their precise three-dimensional arrangement (stereochemistry) are critical for its potent anti-parasitic effects. researchgate.net Stereochemistry, in general, has a profound impact on drug action, influencing everything from target binding to metabolic stability. nih.govbyjus.com

This compound's structure includes two key functional groups: a methoxy (B1213986) group and a hydroxyl group. researchgate.net Studies involving synthetic derivatives have demonstrated that the spatial positioning of these groups is not arbitrary and plays a vital role in the molecule's bioactivity. In an investigation into the structure-activity relationships of this compound, four optical isomers of cyclo[Leu-Phe]-diketopiperazine derivatives were synthesized with modifications to the methoxy and/or hydroxyl groups. researchgate.net All four of these isomers exhibited a complete loss of anti-malarial activity. researchgate.netresearchgate.net This finding strongly indicates that the specific stereochemical configuration and the presence of these functional groups in their natural orientation are essential for the compound's ability to inhibit parasite growth. researchgate.net

The drastic loss of activity in these closely related analogues underscores the importance of the precise architecture of the parent molecule. Any alteration to these key functional groups or their stereochemistry disrupts the interaction with the biological target within the parasite, rendering the compound ineffective.

| Compound | Structural Modification | Anti-malarial Activity (vs. P. falciparum) | Reference |

|---|---|---|---|

| This compound (MCF) | Parent Compound | Active (IC50: 605-666 nM) | researchgate.net |

| Isomer Derivative 1 | Modified methoxy/hydroxyl groups | Inactive | researchgate.netresearchgate.net |

| Isomer Derivative 2 | Modified methoxy/hydroxyl groups | Inactive | researchgate.netresearchgate.net |

| Isomer Derivative 3 | Modified methoxy/hydroxyl groups | Inactive | researchgate.netresearchgate.net |

| Isomer Derivative 4 | Modified methoxy/hydroxyl groups | Inactive | researchgate.netresearchgate.net |

Rational Design and Synthesis of this compound Analogues for Enhanced Efficacy

The goal of rational drug design is to develop new compounds with improved potency, selectivity, and pharmacokinetic properties based on an understanding of a lead compound's SAR. researchgate.net The insights gained from studying this compound and its derivatives have laid the groundwork for such efforts.

The evaluation of synthetic derivatives is a core component of this process. nih.gov The finding that modifying the methoxy and hydroxyl groups on the cyclo[Leu-Phe]-diketopiperazine skeleton abolishes anti-parasitic activity provides a clear directive for future synthetic efforts: these specific functionalities and their stereochemistry must be preserved. researchgate.netresearchgate.net This knowledge prevents chemists from expending resources on synthesizing analogues with modifications at these critical positions.

Future rational design will likely focus on modifying other parts of the this compound molecule. The cyclodidepsipeptide scaffold itself is considered highly suitable for medicinal chemistry applications due to its synthetic accessibility and the potential for introducing diverse functional groups at various positions on the ring that are not the critical methoxy and hydroxyl sites. researchgate.netmdpi.com By creating new analogues with alterations away from the essential pharmacophore, researchers can explore whether efficacy can be enhanced, for instance, by improving solubility, cell permeability, or target binding affinity, without disrupting the core interactions required for its anti-parasitic action.

Advanced Methodologies and Computational Approaches in Metacytofilin Research

Transcriptomic Analysis via RNA Sequencing for Gene Expression Profiling

To understand the molecular mechanisms behind Metacytofilin's potent anti-parasitic effects, researchers have employed RNA sequencing (RNA-seq). researchgate.netnih.gov This powerful transcriptomic tool allows for a comprehensive analysis of the gene expression changes in both the host cells and the parasite upon treatment with the compound. oup.com

Studies involving RNA-seq have been conducted to evaluate the modulation of host gene expression in the presence of this compound during parasitic infections. researchgate.net In the context of Toxoplasma gondii infection, analysis of the host cell transcriptome reveals how this compound influences the host's response. researchgate.netnih.gov The primary goal of this analysis is to determine if the compound's efficacy is derived, in part, from its ability to modulate host immune responses or other cellular pathways essential for the parasite's survival. researchgate.netmdpi.com Gene ontology analysis of upregulated genes in infected host cells often points towards pathways involved in host immune responses and cell activation. researchgate.net By profiling the expression of thousands of genes simultaneously, RNA-seq provides a global view of the cellular response, identifying key host pathways targeted by the compound's activity. researchgate.netnih.gov

RNA-seq has been a crucial technique for directly probing the effect of this compound on the parasite's genetic machinery. researchgate.netnih.gov In studies on T. gondii, RNA sequencing of infected cells treated with this compound revealed significant alterations in the parasite's transcriptome. oup.com The analysis showed that this compound treatment led to the inhibition of DNA replication and an enhancement of RNA degradation processes within the parasites. researchgate.netnih.gov These findings suggest that this compound's primary mode of action involves the direct disruption of fundamental nucleic acid metabolism in the parasite, ultimately leading to a loss of viability. oup.com

| Summary of Transcriptomic Findings for this compound | | :--- | :--- | | Analysis Type | Key Findings | | Host Gene Expression | Investigation into the modulation of host cellular pathways and immune responses following treatment in infected cells. researchgate.netnih.gov | | Parasite Gene Expression | Direct inhibition of parasite DNA replication. researchgate.netnih.gov | | | Enhanced degradation of parasite RNA. researchgate.netnih.gov | | | Disruption of fundamental nucleic acid metabolism. oup.com |

Microscopic Techniques for High-Resolution Morphological Assessment

High-resolution microscopy is essential for observing the physical and structural changes (morphology) induced by this compound in parasites. In research on its anti-malarial activity against Plasmodium falciparum, parasite morphology was observed by examining Giemsa-stained blood smears with an all-in-one microscope. researchgate.net This technique allows for the direct visualization of developmental defects, such as delayed progression of the trophozoite and schizont stages. researchgate.netsemanticscholar.org

For even higher resolution, electron microscopy is employed to examine the ultrastructure of parasites. While detailed electron microscopy studies on this compound are emerging, this technique has been used on parasites treated with similar compounds like the polyether ionophore kijimicin. nii.ac.jp In those cases, electron microscopy revealed cellular swelling and the formation of multiple intracellular vacuole-like structures in T. gondii tachyzoites, indicating a severe disruption of cellular integrity. nii.ac.jpnii.ac.jp These methods provide critical visual evidence of the compound's cytotoxic effects on a subcellular level.

Computational Chemistry and Theoretical Modeling in Compound Characterization

Computational chemistry and theoretical modeling are indispensable tools in modern drug discovery, allowing for the characterization of compounds like this compound at an atomic level. smujo.id These in silico approaches provide insights into structure-function relationships and predict interactions with potential biological targets. thieme-connect.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org For compounds in the cyclodidepsipeptide class, to which this compound belongs, DFT calculations are used to characterize their conformational features and vibrational spectra. researchgate.net By determining the most stable three-dimensional structures (conformers) and the distribution of electrons within the molecule, DFT helps to correlate the specific structural arrangement of this compound with its biological activity. researchgate.netactamicrobio.bg These theoretical calculations are crucial for understanding how the molecule's shape and electronic properties enable it to exert its therapeutic effects. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target). smujo.idgrafiati.com This method is used to hypothesize the mechanism of action by identifying which parasite or host proteins this compound is likely to inhibit. nih.gov For example, docking studies on other fungal secondary metabolites have successfully predicted their binding to specific enzyme pockets, which was later confirmed by in vitro assays. thieme-connect.com In the context of this compound research, molecular docking can screen potential protein targets, such as essential enzymes in the parasite's metabolic pathways, and predict the binding affinity and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex. smujo.idnih.gov

Future Research Trajectories for Metacytofilin As an Academic Subject

Expansion of Target Parasite Spectrum Investigations

Initial research has firmly established Metacytofilin's activity against Toxoplasma gondii and has also shown potent anti-malarial effects against Plasmodium falciparum, including chloroquine-resistant strains. researchgate.netresearchgate.netnih.gov This activity against two major parasites within the phylum Apicomplexa strongly suggests a broader potential spectrum of activity. mdpi.comresearchgate.net

Future investigations should strategically expand the screening of this compound against a wider range of apicomplexan parasites of medical and veterinary importance. This includes, but is not limited to:

Cryptosporidium parvum , a major cause of diarrheal disease, particularly in immunocompromised individuals.

Babesia species , which are tick-borne parasites that cause a malaria-like illness.

Cyclospora cayetanensis , another significant cause of gastrointestinal illness.

Sarcocystis species , which infect livestock and can occasionally cause disease in humans. apicowplexa.net

Given that many existing antiprotozoal drugs, such as quinolones and endoperoxides, show activity against multiple apicomplexan parasites, there is a strong rationale for exploring this compound's efficacy across the phylum. nih.govmdpi.comresearchgate.net Such studies would clarify its spectrum and identify other potential therapeutic applications.

Deeper Elucidation of Intracellular Signaling Pathways and Molecular Targets

Current understanding points to this compound's interference with parasite DNA replication and RNA stability. oup.comresearchgate.net However, the precise molecular targets within the parasite that lead to these outcomes remain unknown. Future research must focus on identifying the specific enzymes, proteins, or nucleic acid sequences that the compound interacts with. Techniques such as affinity chromatography with labeled this compound, genetic knockdown/knockout of candidate target genes, and computational molecular docking studies could be employed to pinpoint these targets.

Simultaneously, the modulatory effect on the host immune system requires deeper investigation. It is known that this compound suppresses inflammatory processes while stimulating immune cells. nih.govmdpi.com Key research questions include:

Which host cell receptors does this compound interact with?

How does it influence key immune signaling cascades like the NF-κB, MAPK, or JAK-STAT pathways? nih.gov

Does it alter the polarization of macrophages (e.g., from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype), a known tactic used by some parasites to evade immunity? upenn.edu

Transcriptomic and proteomic analyses of host immune cells (e.g., macrophages, dendritic cells) treated with this compound during infection could reveal the specific pathways being modulated. nih.gov

Integrative Studies of Host-Parasite-Compound Dynamics

The dual action of this compound on both the host and the parasite necessitates an integrative research approach to understand the complex three-way dynamics. It is crucial to determine how these two mechanisms influence each other. For instance, does the modulation of the host's immune response make the parasite more susceptible to the compound's direct antiparasitic effects, or vice versa?

Future studies should be designed to dissect this interplay. This could involve using parasite strains with engineered resistance to this compound's direct effects to study its host-mediated actions in isolation. Conversely, using immunodeficient animal models or specific immune cell-depleted models would allow researchers to study the direct anti-parasitic effects without the confounding influence of a robust immune response. asm.org Understanding these dynamics is critical for predicting efficacy and optimizing treatment strategies in a clinical context.

Investigating the Ecological and Biological Roles of this compound in its Natural Fungal Host

This compound is a secondary metabolite produced by Metarhizium sp., a genus of fungi well-known for being insect pathogens. scielo.brnii.ac.jp Secondary metabolites in such fungi are not essential for primary growth but are believed to provide a competitive advantage in their ecological niche. frontiersin.org These compounds often serve as defense mechanisms, facilitating host invasion and protecting the fungal-colonized host cadaver from microbial competitors. scielo.brfrontiersin.orgresearchgate.net

Future research should explore the specific role of this compound for the Metarhizium fungus. This could involve:

Generating this compound-deficient Metarhizium mutants and comparing their virulence against insect hosts to the wild-type strain.

Testing the compound's activity against a panel of bacteria and other fungi that might compete with Metarhizium in soil or on an insect carcass. mdpi.com

Investigating its role as a potential immunosuppressant against the insect immune system, a known function of other Metarhizium secondary metabolites like destruxins. scielo.brresearchgate.net

Understanding its natural function could provide insights into its mechanism of action and potential off-target effects.

Exploration of Synergistic Effects of this compound with Other Bioactive Compounds

Current first-line treatments for toxoplasmosis, such as the combination of pyrimethamine (B1678524) and sulfadiazine, target the parasite's folate synthesis pathway. nih.govscielo.br this compound acts via a different mechanism involving DNA/RNA processes and host immune modulation. nih.govresearchgate.net This mechanistic divergence presents a strong rationale for investigating potential synergistic effects.

Future studies should systematically test this compound in combination with existing antiparasitic drugs. Checkerboard assays in vitro could be used to quantify synergy with compounds like:

Pyrimethamine

Sulfadiazine

Atovaquone

Clindamycin

Artemisinin (B1665778) and its derivatives (for malaria) researchgate.net

Positive synergistic interactions could lead to combination therapies that are more effective, require lower doses of each drug (thereby reducing potential toxicity), and could be a valuable strategy for preventing the development of drug resistance. researchgate.net

Development of Advanced Preclinical Research Models for Broader Applications

While current research has utilized standard 2D cell cultures and mouse models, the development of more sophisticated preclinical models is a critical next step. researchgate.netnih.gov These advanced models can offer better predictions of human responses and provide deeper insights into the drug's effects in a more physiologically relevant context. nih.gov

Future research should focus on adopting models such as:

3D organoid cultures: Human brain or intestinal organoids infected with T. gondii could provide a more accurate model for studying drug efficacy and host-parasite interactions in complex, tissue-like structures.

Humanized mouse models: Mice engrafted with human immune cells or hepatocytes could offer a better system for evaluating the host-modulating effects of this compound and its metabolism. asm.org

Advanced co-culture systems: 3D co-cultures of human immune cells (macrophages, T-cells) with infected tissue cells (e.g., neurons, endothelial cells) could be used to mimic the intricate cellular crosstalk that occurs during infection and treatment. uct.ac.zanih.gov

Employing these models will be crucial for a more comprehensive preclinical evaluation and for bridging the gap between laboratory findings and potential clinical applications. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for identifying and characterizing Metacytofilin in natural product extracts?

- Methodological Guidance : Use a combination of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for preliminary identification. Validate purity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and compare spectral data with existing databases. For structural confirmation, X-ray crystallography or computational modeling (e.g., density functional theory) is advised. Include negative controls (e.g., solvent blanks) to rule out artifacts .

- Key Considerations : Address potential isomerization or degradation during extraction by optimizing solvent systems (e.g., aqueous methanol) and temperature controls .

Q. How can researchers design robust in vitro assays to evaluate this compound’s bioactivity while minimizing false positives?

- Methodological Guidance :

- Dose-Response Curves : Use a minimum of three biological replicates and include a positive control (e.g., a known inhibitor/activator of the target pathway).

- Counter-Screening : Test this compound against unrelated targets to assess specificity.

- Data Normalization : Normalize activity data to vehicle-treated controls and account for solvent effects (e.g., DMSO concentration ≤0.1%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological mechanisms of this compound across studies?

- Methodological Guidance :

- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, incubation times, compound purity) across conflicting studies. Use tools like PRISMA guidelines for literature synthesis .

- Mechanistic Profiling : Apply multi-omics approaches (transcriptomics, proteomics) to identify upstream/downstream effectors of this compound. Validate findings with CRISPR-based gene knockout models .

Q. How should researchers address heterogeneous data in this compound’s pharmacokinetic (PK) studies?

- Methodological Guidance :

- Compartmental Modeling : Use non-linear mixed-effects modeling (e.g., NONMEM) to account for inter-species or inter-individual variability in absorption/distribution.

- Interspecies Scaling : Apply allometric principles when extrapolating rodent PK data to humans, but validate with human liver microsome stability assays .

Q. What statistical frameworks are optimal for analyzing dose-dependent synergistic/antagonistic effects of this compound in combination therapies?

- Methodological Guidance :

- Synergy Quantification : Use the Chou-Talalay combination index (CI) method or Bliss independence model. For time-dependent effects, employ response-surface methodology (RSM) .

- Machine Learning : Train random forest models on historical combination therapy datasets to predict this compound’s interaction landscape with standard chemotherapeutics .

Data Reporting and Reproducibility

Q. What minimal data standards should be included in publications to ensure reproducibility of this compound research?

- Essential Elements :

- Compound Characterization : Purity (≥95%), spectroscopic validation (NMR, HRMS), and batch-to-batch variability data .

- Experimental Protocols : Detailed extraction/purification workflows, including chromatography gradients and solvent ratios .

- Raw Data Access : Deposit raw spectra, PK curves, and omics datasets in public repositories (e.g., ChEMBL, PRIDE) .

Ethical and Interpretative Considerations

Q. How can researchers ethically navigate discrepancies between preclinical efficacy and clinical trial outcomes for this compound?

- Methodological Guidance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.